Cortistatin-29 (rat) (trifluoroacetate salt)
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Overview
Description
Cortistatin-29 (rat) (trifluoroacetate salt) is a neuropeptide that is structurally similar to somatostatin-28. It is produced by the cleavage of preprocortistatin to procortistatin, which is further cleaved at dibasic amino acids to form cortistatin-29 and cortistatin-14, along with other partial cleavage products . Cortistatin-29 corresponds to residues 85-112 of the rat peptide sequence .
Preparation Methods
Synthetic Routes and Reaction Conditions: Cortistatin-29 is synthesized through the cleavage of preprocortistatin to procortistatin, followed by further cleavage at dibasic amino acids . The synthetic route involves the formation of a cyclic disulfide bond between cysteine residues, which is crucial for the stability and activity of the peptide .
Industrial Production Methods: The industrial production of cortistatin-29 involves the use of solid-phase peptide synthesis (SPPS) techniques. This method allows for the efficient and scalable production of the peptide by sequentially adding amino acids to a growing peptide chain anchored to a solid support . The final product is then cleaved from the solid support and purified to achieve the desired purity and quality.
Chemical Reactions Analysis
Types of Reactions: Cortistatin-29 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The disulfide bond between cysteine residues can be reduced to form free thiol groups, which can then participate in further chemical modifications .
Common Reagents and Conditions: Common reagents used in the chemical reactions of cortistatin-29 include reducing agents such as dithiothreitol (DTT) and oxidizing agents such as hydrogen peroxide (H2O2) . These reactions are typically carried out under mild conditions to preserve the integrity of the peptide.
Major Products Formed: The major products formed from the chemical reactions of cortistatin-29 include modified peptides with altered disulfide bonds or additional functional groups . These modifications can be used to study the structure-activity relationships of the peptide and its interactions with receptors.
Scientific Research Applications
Cortistatin-29 has a wide range of scientific research applications, particularly in the fields of neuroscience, endocrinology, and pharmacology. It binds to somatostatin receptors with high affinity, making it a valuable tool for studying receptor-ligand interactions . Additionally, cortistatin-29 has been used to investigate the physiological roles of neuropeptides in the brain and their potential therapeutic applications in neurological disorders .
Mechanism of Action
Cortistatin-29 exerts its effects by binding to somatostatin receptors (SST1-5) with varying affinities . The binding of cortistatin-29 to these receptors activates intracellular signaling pathways that regulate various physiological processes, including neurotransmission, hormone secretion, and cell proliferation . The peptide’s ability to modulate these pathways makes it a promising candidate for therapeutic development.
Comparison with Similar Compounds
Cortistatin-29 is structurally similar to somatostatin-28, another neuropeptide with similar receptor-binding properties . cortistatin-29 has unique binding affinities for different somatostatin receptor subtypes, which may result in distinct physiological effects . Other similar compounds include cortistatin-14 and somatostatin-14, which also bind to somatostatin receptors but have different sequences and receptor affinities .
Properties
IUPAC Name |
6-amino-2-[[37-[[1-[6-amino-2-[[6-amino-2-[[2-[[2-[[2-[[1-[1-[5-amino-2-[[5-amino-2-[[2-[[1-[1-[5-carbamimidamido-2-[[4-carboxy-2-[(5-oxopyrrolidine-2-carbonyl)amino]butanoyl]amino]pentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoyl]amino]-5-oxopentanoyl]amino]-5-oxopentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-carboxypropanoyl]amino]hexanoyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-19,34-bis(4-aminobutyl)-31-(2-amino-2-oxoethyl)-13,25,28-tribenzyl-16-(1-hydroxyethyl)-7,10-bis(hydroxymethyl)-22-(1H-indol-3-ylmethyl)-6,9,12,15,18,21,24,27,30,33,36-undecaoxo-1,2-dithia-5,8,11,14,17,20,23,26,29,32,35-undecazacyclooctatriacontane-4-carbonyl]amino]hexanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C161H240N46O41S2/c1-87(2)72-107(195-150(238)120-48-28-68-204(120)157(245)122-50-30-70-206(122)155(243)104(46-26-66-176-161(172)173)187-136(224)102(55-59-128(215)216)184-134(222)100-54-58-127(214)179-100)138(226)185-101(52-56-124(167)211)135(223)188-105(53-57-125(168)212)156(244)207-71-31-51-123(207)158(246)205-69-29-49-121(205)151(239)196-112(77-93-81-174-86-178-93)143(231)182-99(45-25-65-175-160(170)171)133(221)194-114(79-129(217)218)145(233)180-96(40-15-20-60-162)131(219)186-103(43-18-23-63-165)154(242)203-67-27-47-119(203)152(240)201-118-85-250-249-84-117(149(237)189-106(159(247)248)44-19-24-64-166)200-147(235)116(83-209)199-146(234)115(82-208)198-141(229)110(75-91-36-11-6-12-37-91)197-153(241)130(88(3)210)202-137(225)98(42-17-22-62-164)181-142(230)111(76-92-80-177-95-39-14-13-38-94(92)95)192-140(228)109(74-90-34-9-5-10-35-90)190-139(227)108(73-89-32-7-4-8-33-89)191-144(232)113(78-126(169)213)193-132(220)97(183-148(118)236)41-16-21-61-163/h4-14,32-39,80-81,86-88,96-123,130,177,208-210H,15-31,40-79,82-85,162-166H2,1-3H3,(H2,167,211)(H2,168,212)(H2,169,213)(H,174,178)(H,179,214)(H,180,233)(H,181,230)(H,182,231)(H,183,236)(H,184,222)(H,185,226)(H,186,219)(H,187,224)(H,188,223)(H,189,237)(H,190,227)(H,191,232)(H,192,228)(H,193,220)(H,194,221)(H,195,238)(H,196,239)(H,197,241)(H,198,229)(H,199,234)(H,200,235)(H,201,240)(H,202,225)(H,215,216)(H,217,218)(H,247,248)(H4,170,171,175)(H4,172,173,176) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQJOQLQAIUKBOS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)N)C(=O)N1CCCC1C(=O)N2CCCC2C(=O)NC(CC3=CN=CN3)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC(=O)O)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)N4CCCC4C(=O)NC5CSSCC(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC5=O)CCCCN)CC(=O)N)CC6=CC=CC=C6)CC7=CC=CC=C7)CC8=CNC9=CC=CC=C98)CCCCN)C(C)O)CC1=CC=CC=C1)CO)CO)C(=O)NC(CCCCN)C(=O)O)NC(=O)C1CCCN1C(=O)C1CCCN1C(=O)C(CCCNC(=N)N)NC(=O)C(CCC(=O)O)NC(=O)C1CCC(=O)N1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C161H240N46O41S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
3540.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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